molecular formula C13H16N2O B6333030 1-Benzofuran-7-yl-3-methyl-piperazine CAS No. 1446488-00-1

1-Benzofuran-7-yl-3-methyl-piperazine

Cat. No.: B6333030
CAS No.: 1446488-00-1
M. Wt: 216.28 g/mol
InChI Key: RSZBUIKPGYWRPJ-JTQLQIEISA-N
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Description

1-Benzofuran-7-yl-3-methyl-piperazine is a chemical compound with the molecular formula C₁₃H₁₆N₂O. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Scientific Research Applications

1-Benzofuran-7-yl-3-methyl-piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for 1-Methylpiperazine, a related compound, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially as anticancer agents . Therefore, future research could focus on exploring the biological activities of “1-Benzofuran-7-yl-3-methyl-piperazine” and its potential applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-7-yl-3-methyl-piperazine typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.

    Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of benzofuran derivatives with piperazine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-7-yl-3-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran or piperazine rings .

Comparison with Similar Compounds

    Benzofuran: A core structure with diverse biological activities.

    Piperazine: Known for its use in pharmaceuticals, particularly as an anthelmintic.

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

Uniqueness: 1-Benzofuran-7-yl-3-methyl-piperazine is unique due to its combined benzofuran and piperazine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and drug development .

Properties

IUPAC Name

(3S)-1-(1-benzofuran-7-yl)-3-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-9-15(7-6-14-10)12-4-2-3-11-5-8-16-13(11)12/h2-5,8,10,14H,6-7,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZBUIKPGYWRPJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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